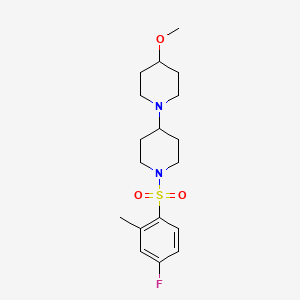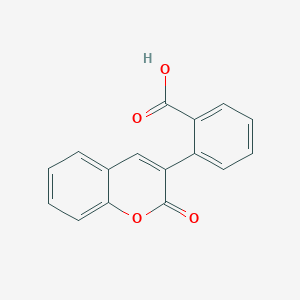
2-(2-oxo-2H-chromen-3-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2-oxo-2H-chromen-3-yl)benzoic acid” is a chemical compound with the molecular formula C16H10O4 . It is also known as "3-(2-oxo-2H-chromen-3-yl)benzoic acid" .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a chromen-3-yl group attached to a benzoic acid group . The InChI code for this compound is 1S/C16H10O4/c17-15(18)12-6-3-5-10(8-12)13-9-11-4-1-2-7-14(11)20-16(13)19/h1-9H,(H,17,18) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 266.25 , and it is a solid at room temperature . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 529.4±50.0 °C at 760 mmHg, and a flash point of 205.4±23.6 °C .科学的研究の応用
Hybrid Compound Synthesis
- The synthesis of hybrid compounds using 2-(2-oxo-2H-chromen-3-yl)benzoic acid and related structures is a notable application. For instance, Ivanova et al. (2019) explored the synthesis of hybrid systems containing pharmacophoric fragments of reagents including a 2H-chromen structure. This approach involved forming a condensed dihydropyran structure and its subsequent aromatization (Ivanova, Kanevskaya, & Fedotova, 2019).
Antibacterial Activity
- Derivatives of Chromen-2-one, including structures related to this compound, have been synthesized and tested for antibacterial activity. Behrami (2018) reported on the synthesis and antibacterial efficacy of various derivatives against bacterial cultures such as Staphylococcus aureus and Escherichia coli (Behrami, 2018).
Anticancer Properties
- Kamath et al. (2015) synthesized indole-coumarin hybrids, including derivatives of this compound, and assessed their anticancer properties. These compounds were evaluated for cytotoxic effects against human breast adenocarcinoma cell lines, indicating potential anticancer applications (Kamath et al., 2015).
Antioxidant Properties
- Stanchev et al. (2009) investigated the antioxidant properties of 4-hydroxycoumarin derivatives, including compounds related to this compound. These compounds were tested for their ability to scavenge free radicals in vitro (Stanchev et al., 2009).
作用機序
Mode of Action
It is hypothesized that the compound may interact with its targets, leading to changes in cellular processes . .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
Some related compounds have been shown to inhibit proliferation, migration, and invasion of certain cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
生化学分析
Biochemical Properties
Coumarin derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the derivative.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Coumarin derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Coumarin derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
特性
IUPAC Name |
2-(2-oxochromen-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)12-7-3-2-6-11(12)13-9-10-5-1-4-8-14(10)20-16(13)19/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACUXYCUJMGBFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

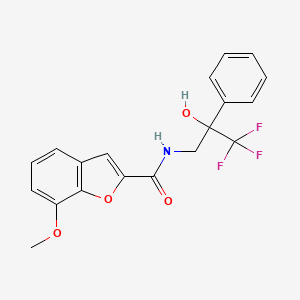
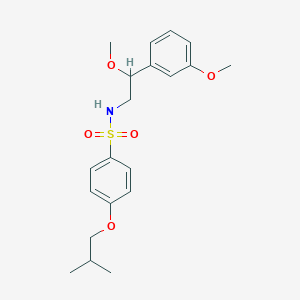
![N-(2-ethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2931847.png)
![N-[2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]prop-2-enamide](/img/structure/B2931849.png)
![Methyl 3-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate](/img/structure/B2931851.png)
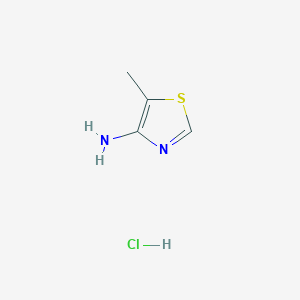

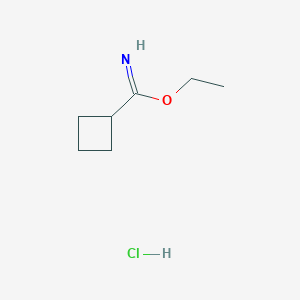
![Ethyl 4-(2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2931859.png)

![disodium;ethyl 2,2-bis[(E)-1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yldiazenyl]acetate](/img/structure/B2931861.png)

![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2931863.png)
